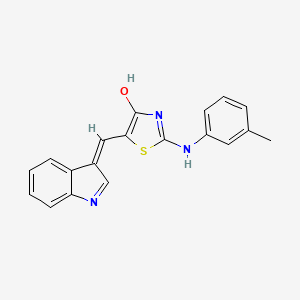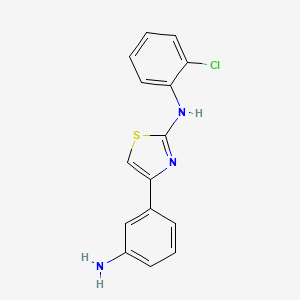
4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazol-2-amine derivatives often involves multi-step pathways, starting from basic aromatic compounds and proceeding through reactions that introduce the thiazole ring and the necessary substituents. For example, compounds similar to the one have been synthesized using a three-step pathway, culminating in the introduction of alkyl substituents at specific positions on the thiazole ring. These processes are characterized by their efficiency and the purity of the resulting compounds, as demonstrated by Nadaf et al. (2019), who detailed the synthesis of related thiazole compounds through pathways that ensure the introduction of chlorophenyl and aminophenyl groups in precise locations on the thiazole core (Nadaf et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazol-2-amine derivatives is often elucidated using techniques such as X-ray diffraction, which reveals the crystalline structure and the relative positioning of atoms within the molecule. Studies such as those by Özdemir et al. (2009) provide insight into the molecular geometry, showcasing how substituents affect the overall shape and stability of the molecule. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Özdemir et al., 2009).
Chemical Reactions and Properties
Thiazol-2-amines participate in a variety of chemical reactions, largely influenced by their functional groups. The presence of amino and chlorophenyl groups enables nucleophilic substitution reactions, addition reactions, and the formation of complexes with metals. Such reactivity is instrumental in further derivatization and the synthesis of compounds with desired biological or chemical properties.
Physical Properties Analysis
The physical properties of thiazol-2-amines, including melting point, solubility, and crystalline structure, are pivotal for their application in various fields. These properties are determined by the compound's molecular structure and the intermolecular forces at play. Crystallography studies provide detailed information on the compound's solid-state structure, offering insights into its stability and reactivity.
Chemical Properties Analysis
The chemical properties of "4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine" are defined by the functional groups present and the thiazole core. These properties include acidity/basicity, reactivity with electrophiles and nucleophiles, and potential for participating in cycloaddition reactions. The compound's ability to undergo substitution reactions, owing to the presence of the chlorophenyl group, and its interactions with various reagents are of particular interest. Studies like those by Androsov (2008) elucidate the reactivity patterns of similar thiazole derivatives, highlighting the role of the thiazole core and substituents in determining the compound's chemical behavior (Androsov, 2008).
科学的研究の応用
Corrosion Inhibition
4-(3-Aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine and its derivatives have been studied for their potential as corrosion inhibitors for iron. Density Functional Theory (DFT) calculations and molecular dynamics simulations have demonstrated that thiazole and thiadiazole derivatives exhibit significant inhibition efficiencies against the corrosion of iron, with their binding energies on the Fe(110) surface indicating strong interactions between the metal surface and these molecules. The theoretical data align well with previously reported experimental results, showcasing their potential in corrosion protection applications (Kaya et al., 2016).
Crystal Structure and Hirshfeld Surface Analysis
Research into the crystal structure and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amine compounds has been conducted. Such studies are crucial for understanding the intermolecular interactions that contribute to the stability of these compounds. This information is valuable for designing materials with specific properties, including pharmaceuticals and materials science applications (Nadaf et al., 2019).
Antimicrobial Agents
Several thiazole derivatives, including 4-(3-Aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of antibacterial and antifungal activities, which could be attributed to their specific structural features. Such findings indicate the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014), (Kubba & Rahim, 2018).
Drug Transport Systems
The compound's derivatives have been explored for their role in drug transport systems. For example, gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex have been developed as a novel system for drug transport. This system aims to improve the solubility and stability of thiazole drugs, demonstrating significant potential in enhancing drug delivery mechanisms (Asela et al., 2017).
特性
IUPAC Name |
4-(3-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-12-6-1-2-7-13(12)18-15-19-14(9-20-15)10-4-3-5-11(17)8-10/h1-9H,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSHBGQZINUFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)-N-(2-chlorophenyl)thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

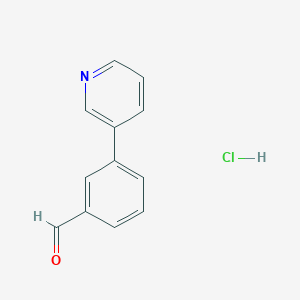
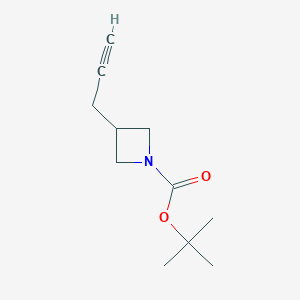
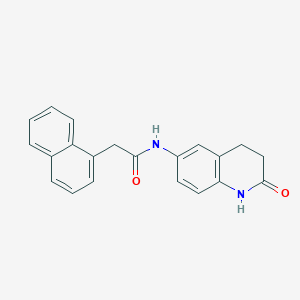
![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)
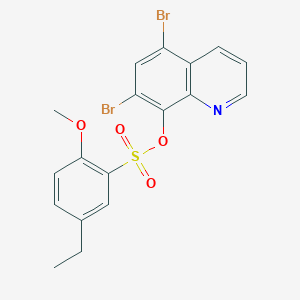
![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)

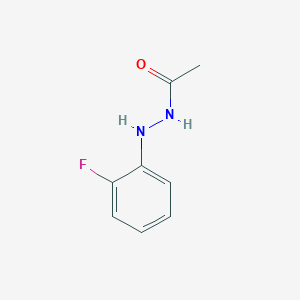
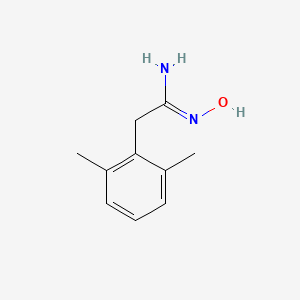
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2496143.png)
